![molecular formula C14H11NO4 B1208461 N-benzoyl-4-hydroxyanthranilic acid CAS No. 85915-70-4](/img/structure/B1208461.png)
N-benzoyl-4-hydroxyanthranilic acid
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Overview
Description
N-benzoyl-4-hydroxyanthranilic acid is the N-benzoyl-4-hydroxy derivative of anthranilic acid. It derives from an anthranilic acid. It is a conjugate acid of a N-benzoyl-4-hydroxyanthranilate.
Scientific Research Applications
Biosynthesis in Plant Cell Cultures
Research has demonstrated the role of N-benzoyl-4-hydroxyanthranilic acid in the biosynthesis of phytoalexins in plant cell cultures. In a study by Reinhard and Matern (1989), it was shown that cell cultures of Dianthus caryophyllus L. accumulate N-benzoyl-4-methoxyanthranilic acid, a phytoalexin, in response to certain treatments. This study highlights the importance of the shikimate pathway in the disease resistance response of carnation cells (Reinhard & Matern, 1989).
Role in Metabolic Conversion
Leifer et al. (1950) explored the conversion of 3-hydroxyanthranilic acid to nicotinic acid in Neurospora, suggesting a significant role for N-benzoyl-4-hydroxyanthranilic acid in metabolic pathways. This research provides insights into the complex biochemical processes involving anthranilic acid derivatives (Leifer, Langham, Nyc, & Mitchell, 1950).
Production in Microbial Systems
Eudes et al. (2011) conducted a study on the production of tranilast and its analogs in yeast, Saccharomyces cerevisiae. This research demonstrates the potential of using microbial systems for the synthesis of beneficial compounds, including N-benzoyl-4-hydroxyanthranilic acid analogs (Eudes et al., 2011).
Synthesis in Engineered Bacteria
Lee et al. (2018) reported on the synthesis of avenanthramides using engineered Escherichia coli. This study contributes to the understanding of how N-benzoyl-4-hydroxyanthranilic acid derivatives can be synthesized in bacterial systems, potentially leading to novel applications (Lee, Sim, Kang, Yeo, Kim, & Ahn, 2018).
Novel Compounds from Marine-Derived Actinomycete
Research by Guo et al. (2018) identified new compounds related to 5-hydroxyanthranilic acid from a marine-derived actinomycete, suggesting the potential of marine sources in the discovery of novel N-benzoyl-4-hydroxyanthranilic acid derivatives (Guo, Wang, Chen, Chen, Liu, & Yang, 2018).
Antioxidant Properties
Peterson, Hahn, and Emmons (2002) studied the antioxidant activities of avenanthramides, highlighting the significance of N-benzoyl-4-hydroxyanthranilic acid derivatives in antioxidant applications (Peterson, Hahn, & Emmons, 2002).
properties
CAS RN |
85915-70-4 |
---|---|
Molecular Formula |
C14H11NO4 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
2-benzamido-4-hydroxybenzoic acid |
InChI |
InChI=1S/C14H11NO4/c16-10-6-7-11(14(18)19)12(8-10)15-13(17)9-4-2-1-3-5-9/h1-8,16H,(H,15,17)(H,18,19) |
InChI Key |
OZOUTQJDMGSCPN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)O)C(=O)O |
Other CAS RN |
85915-70-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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